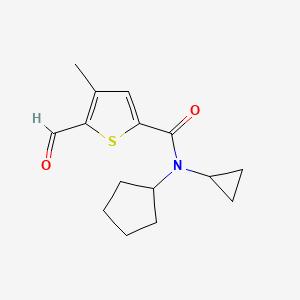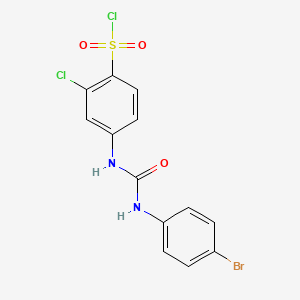![molecular formula C19H22N2O4S2 B2566870 6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919850-87-6](/img/structure/B2566870.png)
6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly defined in the available resources .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing compounds with similar structures, emphasizing the importance of these molecules in medicinal chemistry and materials science. For example, the synthesis of thiophene derivatives utilizing condensation reactions highlights the compound's relevance in creating molecules with potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Another study focused on the reactivity of benzo[b]thiophen derivatives, showcasing the versatility of these compounds in generating a variety of nitrogen nucleophile products (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activities
Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antibiotics or antifungal agents. For instance, a study on the synthesis and antimicrobial activities of functionalized tetrahydrobenzothiophenes revealed that these derivatives exhibited significant activities against bacterial and fungal strains, suggesting the therapeutic potential of such molecules (Babu, Pitchumani, & Ramesh, 2013).
Molecular Docking Studies
Theoretical investigations and molecular docking studies have been employed to understand the interaction mechanisms of related compounds with biological targets, providing insights into their potential as drug candidates. Research into the antimalarial properties of sulfonamides, for example, utilized computational calculations and molecular docking to evaluate the efficacy of these compounds against malaria, suggesting their possible repurposing for treating other diseases like COVID-19 (Fahim & Ismael, 2021).
Anti-Inflammatory Agents
The development of anti-inflammatory agents also constitutes a significant area of research for compounds within this chemical class. Studies have synthesized and evaluated the anti-inflammatory properties of benzo[b]thiophene derivatives, suggesting their potential use in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-11-3-8-14-15(9-11)26-19(17(14)18(20)23)21-16(22)10-12-4-6-13(7-5-12)27(2,24)25/h4-7,11H,3,8-10H2,1-2H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTICGDGSPHEAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)

![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)




![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)

![2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2566805.png)
![6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566806.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)